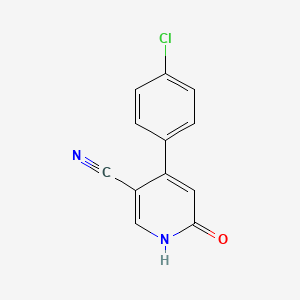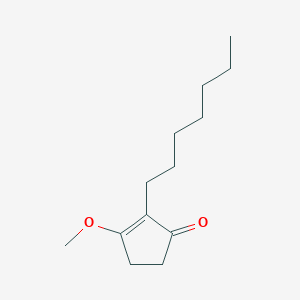![molecular formula C25H32O4 B14215261 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- CAS No. 776324-26-6](/img/structure/B14215261.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,10-Tetraoxaspiro[55]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- is a complex organic compound known for its unique spiro structure, which consists of two cyclic ether rings connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- typically involves the condensation of pentaerythritol with aldehydes under acidic conditions. The reaction is carried out at a pH of 3-5, using hydroquinone to stabilize the aldehyde and prevent polymerization . The reaction mixture is heated under reflux for several hours, followed by neutralization and removal of excess aldehyde and water. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of azeotropic distillation with organic solvents like benzene or toluene helps in the efficient removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- has several applications in scientific research:
Polymer Chemistry: It is used as a crosslinking agent in the synthesis of polymers, enhancing their mechanical properties and stability.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials, contributing to the development of innovative products.
Mechanism of Action
The mechanism by which 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- exerts its effects involves its ability to form stable cyclic structures. These structures can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s spiro configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound has a similar spiro structure but with vinyl groups instead of isopropyl groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another related compound, differing in the presence of ethylidene groups.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its isopropyl groups enhance its hydrophobicity and stability, making it particularly useful in applications requiring robust materials .
Properties
CAS No. |
776324-26-6 |
|---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,9-bis(4-propan-2-ylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C25H32O4/c1-17(2)19-5-9-21(10-6-19)23-26-13-25(14-27-23)15-28-24(29-16-25)22-11-7-20(8-12-22)18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
InChI Key |
QNMBXUWOGMIZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


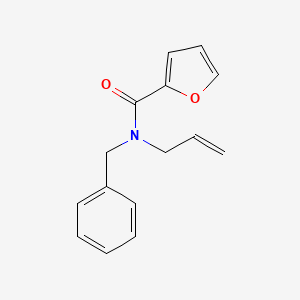
![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)
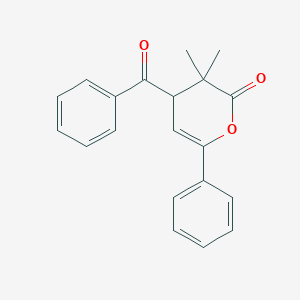
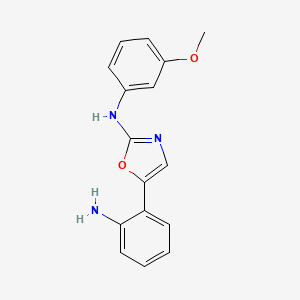
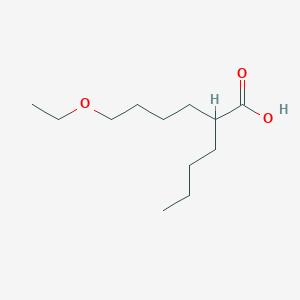
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
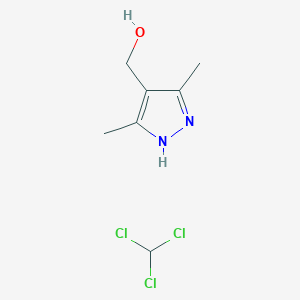
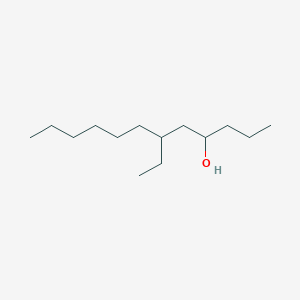
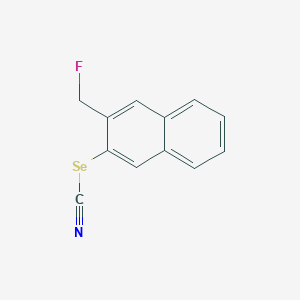

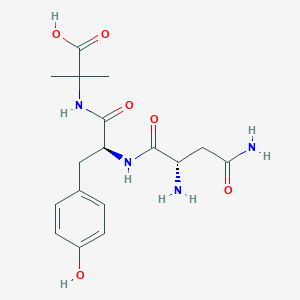
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)
